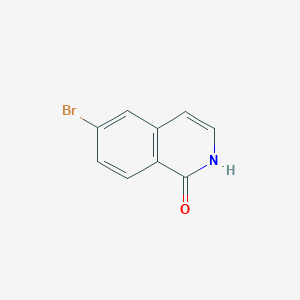

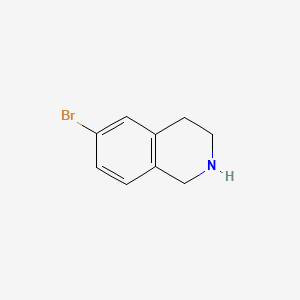

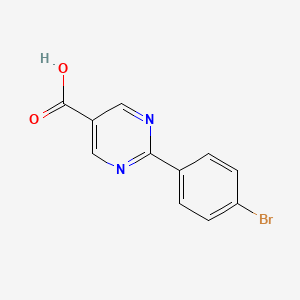

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, also known as 4-bromopyrimidine-2-carboxylic acid, is a heterocyclic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents and has a melting point of 224-226°C. This compound has been studied for its use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Synthesis and Biological Activity

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives have been synthesized and studied for their biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, indicating potential applications in medical treatments for inflammation-related conditions (Tozkoparan et al., 1999). Similarly, compounds derived from coumarin moiety with a pyrimidine structure have displayed significant analgesic and anti-pyretic activities, alongside the ability to interact with DNA, hinting at their potential for medical applications and studies on genetic materials (Keri et al., 2010).

2. Pharmacological Studies

Pyrimidine derivatives have been involved in pharmacological studies, with research showing their relevance in cardiotonic activities and the potential for treating cardiovascular diseases. For example, ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates were evaluated for their effects on guinea pig atria, indicating their significance in heart-related studies and treatments (Dorigo et al., 1996). Additionally, the novel antiplatelet and antiphlogistic activities of polycyclic pyrimidine derivatives make them a point of interest in the development of treatments for conditions related to blood clotting and inflammation (Bruno et al., 2001).

3. Anti-Tumor and Anti-Proliferative Activities

The anti-tumor and anti-proliferative properties of pyrimidine derivatives are significant, with studies showing their effectiveness in inhibiting tumor growth and enhancing antitumor resistance mechanisms. For instance, interferon-inducing pyrimidinones have displayed inhibitory effects on transplantable mouse bladder tumors, suggesting their potential as cancer treatments (Sidky et al., 1986). Another study on pyrimidinone-interferon inducers further supports their role in activating antitumor resistance mechanisms, such as activating macrophages and stimulating NK cells, emphasizing their importance in developing cancer therapies (Milas et al., 1983).

4. Optoelectronic Applications

Beyond biological activities, pyrimidine derivatives also show promise in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials, highlighting their potential in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The bromophenyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The bromophenyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Pyrimidine derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species .

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(4-bromophenyl)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHJLPPSYIOFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589779 |

Source

|

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-94-4 |

Source

|

| Record name | 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)